molecular formula C10H7ClO4 B1352344 4-(Chloromethyl)-6,7-dihydroxy-2-benzopyrone CAS No. 85029-91-0

4-(Chloromethyl)-6,7-dihydroxy-2-benzopyrone

Cat. No. B1352344
CAS RN: 85029-91-0
M. Wt: 226.61 g/mol
InChI Key: MXYJYDJSJKEKSN-UHFFFAOYSA-N
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Description

“4-(Chloromethyl)-6,7-dihydroxy-2-benzopyrone” is likely a benzopyrone derivative, which means it contains a benzene ring fused to a pyrone (a six-membered ring containing one oxygen atom and a carbonyl group). The “4-(Chloromethyl)” indicates a chloromethyl group (-CH2Cl) attached to the 4th carbon of the benzopyrone structure. The “6,7-dihydroxy” suggests the presence of two hydroxyl groups (-OH) at the 6th and 7th carbon positions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzopyrone core, with the chloromethyl and hydroxyl substituents contributing to its reactivity and physical properties. The presence of the chloromethyl group might make the compound susceptible to nucleophilic substitution reactions . The hydroxyl groups could participate in hydrogen bonding, influencing the compound’s solubility and intermolecular interactions .


Chemical Reactions Analysis

As a benzopyrone derivative with a chloromethyl group, this compound might undergo various chemical reactions. The chloromethyl group could be displaced by a nucleophile in a substitution reaction . The hydroxyl groups might be involved in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chloromethyl and hydroxyl groups could affect its polarity, solubility, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis and Derivatives : New derivatives of chloromethyl coumarins, including 4-chloromethyl-6-hydroxycoumarins, have been synthesized through condensation reactions. These compounds serve as precursors for further chemical modifications, illustrating their versatility in organic synthesis (Frasinyuk, Bondarenko, & Khilya, 2009).

Antioxidant and Biological Properties

  • Antioxidant Potential : Chromones and their derivatives, including benzopyrones, have demonstrated significant antioxidant potential. These compounds neutralize active oxygen species and disrupt free radical processes, which can prevent or mitigate cell damage leading to various diseases (Yadav, Parshad, Manchanda, & Sharma, 2014).

Cytotoxicity and Anticancer Applications

  • Cytotoxicity against Cancer Cells : Pyrano[4,3-b]chromones have been studied for their cytotoxicity against human oral squamous cell carcinoma cells, revealing compounds with high tumor specificity without inducing apoptosis. These findings suggest potential pathways for designing new anticancer drugs (Nagai et al., 2018).

Molecular Structure and Properties

  • Molecular and Crystal Structure : Studies on the crystal structure of chromen-4-ones highlight their pharmacological relevance due to their diverse biological activities. The planarity and coplanar arrangements within these molecules contribute to their interaction mechanisms (Arslan, Kazak, & Göker, 2004).

Photocleavage and Bioconjugates

  • Photocleavable Protecting Groups : Novel benzopyran derivatives have been explored for their application as photocleavable protecting groups for neurotransmitter amino acids, offering insights into the development of fluorescent bioconjugates for various biological and medicinal applications (Soares, Costa, & Gonçalves, 2010).

Safety And Hazards

The safety and hazards of this compound would depend on its reactivity and biological activity. As a general rule, compounds with a chloromethyl group should be handled with care, as they can be hazardous and potentially carcinogenic .

properties

IUPAC Name

4-(chloromethyl)-6,7-dihydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO4/c11-4-5-1-10(14)15-9-3-8(13)7(12)2-6(5)9/h1-3,12-13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYJYDJSJKEKSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CC(=C(C=C2OC1=O)O)O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00234080
Record name 4-(Chloromethyl)-6,7-dihydroxy-2-benzopyrone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-6,7-dihydroxy-2-benzopyrone

CAS RN

85029-91-0
Record name 4-(Chloromethyl)-6,7-dihydroxy-2H-1-benzopyran-2-one
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-6,7-dihydroxy-2-benzopyrone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Chloromethyl)-6,7-dihydroxy-2-benzopyrone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(chloromethyl)-6,7-dihydroxy-2-benzopyrone
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